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Compound Name: YM 60828
CAS No.: 179755-65-8
Cat. No.: B123626
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Introduction: YM 60828 as a Precision Tool

YM 60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-
naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a highly potent, selective, and
competitive inhibitor of Factor Xa (FXa).[1] Unlike broad-spectrum protease inhibitors (e.qg.,
PMSF) that indiscriminately block serine proteases, YM 60828 offers surgical precision,
inhibiting FXa with a

of 1.3 nM while exhibiting negligible activity against thrombin (
) and trypsin.[1]

In cell culture systems, YM 60828 is utilized not merely as a preservative, but as a mechanistic
probe to dissect the signaling pathways of Protease-Activated Receptors (PARs) and to
decouple the effects of Factor Xa from Thrombin in coagulation-dependent inflammation and
proliferation.

Key Applications
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» PAR Signaling Dissection: Distinguishing FXa-mediated PAR-1/PAR-2 activation from
Thrombin-mediated signaling in endothelial and smooth muscle cells.[1]

e Anticoagulant in Primary Culture: Preventing micro-clot formation in primary PBMC or
endothelial cultures without compromising cell viability.[1]

 Viral Entry Studies: Investigating viral envelope cleavage dependent on host Factor Xa.[1]

Mechanism of Action

YM 60828 binds reversibly to the active site of Factor Xa. By blocking this site, it prevents the
conversion of Prothrombin to Thrombin and inhibits the direct proteolytic cleavage of PARs on

the cell surface.

Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of YM 60828 within the
coagulation and PAR signaling cascades.
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Figure 1: YM 60828 selectively targets Factor Xa, blocking both the coagulation cascade
(Prothrombin conversion) and direct FXa-mediated PAR activation.[1]

Preparation and Handling
Physicochemical Properties
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Property Detail
Molecular Weight ~591.5 g/mol (Dihydrochloride salt)
B Soluble in DMSO (>10 mM); Soluble in Water

Solubility -

(lower stability)
Selectivity ( Factor Xa: 1.3 nM | Thrombin:; >100,000 nM |
) Trypsin: >300 nM

Powder: -20°C (2 years) | Solution: -80°C (6
Storage

months)

Stock Solution Preparation (10 mM)

Rationale: A 10 mM stock in DMSO allows for high-dilution factors (1:1000 or greater),
minimizing DMSO cytotoxicity in cell culture (<0.1% final concentration).[1]

» Weighing: Accurately weigh 5.92 mg of YM 60828 dihydrochloride.
e Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

e Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C
for 5 minutes.

o Sterilization: DMSO is bacteriostatic, but for sensitive primary cultures, filter through a 0.2
pum PTFE (chemically resistant) syringe filter.[1]

 Aliquot: Dispense into 20-50 pL aliquots in amber microtubes to prevent light degradation
and freeze-thaw cycles.

o Storage: Store at -20°C or -80°C.

Protocol: Modulating PAR Signaling in Endothelial
Cells

Obijective: To determine if an inflammatory response (e.g., IL-6 secretion or p-ERK activation) is
driven by Factor Xa or Thrombin.[1]
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Experimental Design

e Cell Type: HUVEC (Human Umbilical Vein Endothelial Cells) or EA.hy926.[1]
o Controls:

o Vehicle Control: DMSO (0.1%).[1]

o Negative Control:[1] Serum-free media.[1]

o Positive Control:[1] Recombinant Factor Xa (10-50 nM).[1]

Step-by-Step Methodology
Phase 1: Cell Preparation[1][2]

e Seeding: Seed cells in 6-well plates at a density of

cells/well.

e Growth: Culture in complete growth media (e.g., EGM-2) until 80-90% confluency.[1]

o Starvation (Critical): Aspirate growth media. Wash cells 2x with warm PBS.[1] Add Serum-
Free Media (SFM) containing 0.1% BSA.[1] Incubate for 12-16 hours (overnight).

o Why? Serum contains zymogens (Factor X) and active proteases that will mask the effect
of the inhibitor. Starvation resets the signaling baseline.

Phase 2: Pre-treatment with YM 60828

 Dilution: Prepare working solutions in warm SFM.

o Low Dose:[1] 10 nM (approx.[1] 10x

).

o Medium Dose: 100 nM.[1]

o High Dose: 1 uM (ensures complete blockade in protein-rich environments).[1]
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» Application: Aspirate starvation media. Add 2 mL of SFM containing YM 60828 (or DMSO
vehicle) to respective wells.

e [ncubation: Incubate at 37°C for 30-60 minutes.

o Why? This allows the inhibitor to equilibrate and bind any trace autocrine FXa present
before the challenge.

Phase 3: Stimulation and Readout

o Challenge: Add the agonist directly to the media containing the inhibitor.
o Agonist A: Purified Factor Xa (10 nM final).[1]
o Agonist B: Thrombin (1 U/mL) - YM 60828 should NOT inhibit this.[1]
o Agonist C: 10% Fetal Bovine Serum (Source of FXa/Thrombin).[1]
o Timepoints:
o Phosphorylation (e.g., ERK/Akt):[1] Lyse cells after 5-15 minutes.[1]
o Cytokine Release (e.g., IL-6, IL-8):[1] Collect supernatant after 6-24 hours.[1]

e Analysis: Proceed with Western Blot or ELISA.[1]

Experimental Workflow Diagram
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Figure 2: Sequential workflow for evaluating FXa-dependent signaling. Serum starvation is the
critical control step.

Troubleshooting & Optimization
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Issue

Possible Cause

Solution

Precipitation in Media

High concentration or cold
media.[1]

Dilute DMSO stock into warm
(37°C) media while vortexing.
Do not exceed 10 pM in

aqueous solution.[1]

No Inhibition Observed

Serum competition.[1]

Serum proteins
(Albumin/Alpha-globulins) can
bind the drug.[1] Increase
concentration to 1-5 uM if

using >10% serum.[1]

Cell Toxicity

DMSO concentration too high.

[1]

Ensure final DMSO is <0.1%.
[1][3] Include a "Vehicle Only"
control to normalize data.

Inhibition of Thrombin

Off-target effects.[1]

YM 60828 is selective, but at
>100 uM it may lose specificity.
[1] Keep doses below 10 pM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Lmw heparin | C12H17NO20S3-4 | CID 25244225 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. nacalai.com [nacalai.com]
¢ 3. selleckchem.com [selleckchem.com]

e 4. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its
prolongation of bleeding time - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 5. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and
orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Application Note & Protocol: Protease Inhibition in Cell
Culture using YM 60828]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123626/docs#application-note-protocol-protease-
inhibition-in-cell-culture-using-ym-60828]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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